4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene
Overview
Description
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene typically involves the nitration of 4-Fluoro-2-methoxyaniline. The process begins with the protection of the amine group in 4-Fluoro-2-methoxyaniline to prevent side reactions during nitration. This is followed by nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control of reaction conditions, improved safety, and higher yields. The use of microreactor platforms enables efficient heat and mass transfer, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-Fluoro-2-(methoxymethoxy)-1-aminobenzene.
Oxidation: Formation of 4-Fluoro-2-(methoxymethoxy)benzaldehyde or 4-Fluoro-2-(methoxymethoxy)benzoic acid.
Scientific Research Applications
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxymethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyaniline: Similar structure but lacks the nitro group.
4-Fluoro-2-methoxyphenol: Similar structure but has a hydroxyl group instead of the nitro group.
4-Fluoro-2-methoxybenzoic acid: Similar structure but has a carboxylic acid group instead of the nitro group.
Uniqueness
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxymethoxy) and electron-withdrawing (nitro) groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
4-fluoro-2-(methoxymethoxy)-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZRXPPCYEUOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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